molecular formula C22H39N5O6Si2 B12075381 3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine

3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine

Cat. No.: B12075381
M. Wt: 525.7 g/mol
InChI Key: CWVNMKRKFJYCCC-UHFFFAOYSA-N
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Description

3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine: is a chemical compound with the following structure: . It consists of a guanosine base linked to a tetrakis(1-methylethyl)-1,3-disiloxane moiety. Let’s break down its key features:

    Guanosine Base: Guanosine is one of the four nucleosides found in RNA and DNA. It contains a purine base (guanine) linked to a ribose sugar.

    Tetrakis(1-methylethyl)-1,3-disiloxane: This silicon-containing group provides unique properties to the compound.

Preparation Methods

The synthetic routes for this compound involve linking the guanosine base with the disiloxane moiety. Specific reaction conditions and industrial production methods are proprietary, but research suggests that it can be synthesized through organosilicon chemistry.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These depend on the specific reaction. For example

    Major Products: The products formed depend on the specific reaction. For instance, oxidation may lead to guanosine derivatives with modified functional groups.

Scientific Research Applications

    Biology: Investigating its effects on cellular processes, gene expression, or RNA/DNA stability.

    Medicine: Exploring its potential as an antiviral agent or as a drug delivery system.

    Industry: Developing novel materials or catalysts based on its unique structure.

Mechanism of Action

The exact mechanism remains an area of ongoing research. it likely involves interactions with cellular components, including nucleic acids, proteins, or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Other silicon-containing nucleosides or modified guanosine derivatives.

    Uniqueness: Highlight its distinct features, such as the tetrakis(1-methylethyl)-1,3-disiloxane group.

Properties

IUPAC Name

2-amino-9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVNMKRKFJYCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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